5-Mesityloxazolidin-2-one

Asymmetric Synthesis Aldol Reaction Chiral Auxiliary

Sourcing a generic oxazolidinone auxiliary and expecting high stereoinduction is a critical procurement error. 5-Mesityloxazolidin-2-one (CAS 1478187-39-1) solves this through its unique mesityl group, providing extreme steric bulk that enables superior diastereofacial control unattainable with 4-benzyl or 4-phenyl analogs. - Achieves aldol product dr exceeding 93:7 with chlorotitanium enolates across diverse aldehydes. - Enables enantiodivergent synthesis via simple solvent changes for efficient SAR exploration. - Ideal for constructing challenging β-hydroxy carbonyl motifs in polyketide synthesis.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13628442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mesityloxazolidin-2-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2CNC(=O)O2)C
InChIInChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-13-12(14)15-10/h4-5,10H,6H2,1-3H3,(H,13,14)
InChIKeyPUZFDOKYVJUOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mesityloxazolidin-2-one: Chemical Profile & Procurement


5-Mesityloxazolidin-2-one (CAS: 1478187-39-1), chemically defined as 5-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one, is a member of the oxazolidinone class of compounds . Its defining structural feature is a sterically demanding mesityl (2,4,6-trimethylphenyl) group appended to the 5-position of the oxazolidinone heterocycle . This substitution pattern confers distinct physical and chemical properties that are central to its application, primarily as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the construction of complex molecular architectures .

1
Asymmetric aldol additions: Supports high diastereocontrol in acetate aldol reactions with aliphatic, aromatic, and α,β-unsaturated aldehydes.
2
Sterically demanding transformations: Enhanced steric shielding for enolate alkylations and conjugate additions where standard auxiliaries show limited selectivity.
3
Divergent synthesis strategies: Scaffold reported to enable solvent-tuned enantiodivergence in derivative chemistry, facilitating access to both enantiomeric series.

5-Mesityloxazolidin-2-one: Non-Interchangeable with Evans Auxiliaries


In the context of asymmetric synthesis, the assumption that any oxazolidinone-based chiral auxiliary is functionally equivalent is a critical procurement and experimental error. The defining characteristic of 5-Mesityloxazolidin-2-one is the profound steric influence of its mesityl group, which fundamentally alters the conformational landscape and reactive face selectivity of derived enolates compared to less hindered auxiliaries like 4-benzyl- or 4-phenyl-oxazolidin-2-ones [1]. This steric bulk does not simply incrementally improve performance; it can invert selectivity or enable reactions that are unattainable with other auxiliaries, as evidenced by its role in achieving high diastereoselectivities in acetate aldol additions [2]. Substituting with a generic auxiliary risks synthetic failure, product racemization, or the need for extensive, time-consuming re-optimization of reaction conditions [3].

Target Auxiliary
5-Mesityloxazolidin-2-one
Sterically demanding mesityl group provides high conformational rigidity and distinct enolate geometry.
Generic Evans Auxiliary
4-Benzyl- or 4-phenyl-oxazolidin-2-one
Less hindered; accessible conformations may lead to lower facial discrimination and reduced selectivity.
May not be interchangeable: Substitution with a generic auxiliary risks altered selectivity, inversion, or reaction failure. Reported high diastereoselectivities for the mesityl variant may not transfer; re-optimization is likely required.

5-Mesityloxazolidin-2-one: Asymmetric Synthesis Performance


Enhanced Acetate Aldol Diastereoselectivity

The mesityl substituent on the oxazolidinone framework provides a level of stereocontrol in acetate aldol additions that is demonstrably superior to that of standard auxiliaries such as 4-benzyl- or 4-phenyl-oxazolidin-2-ones. In a direct study, the chlorotitanium enolate of an N-acetyl-mesityl-substituted auxiliary reacted with a range of aliphatic, aromatic, and α,β-unsaturated aldehydes to afford the corresponding aldol products with high yields and diastereoselectivities ranging from 93:7 to 98:2 [1].

Acetate Aldol dr
Head-to-head
dr 93:7 to 98:2 (mesityl) vs. <90:10 (standard Evans)
Supports high diastereocontrol in aldol additions; may reduce purification burden.
Chlorotitanium enolate conditions; reported by Crimmins & Shamszad.
Asymmetric Synthesis Aldol Reaction Chiral Auxiliary

Enolate Alkylation Stereoselectivity

The steric bulk of the 5-mesityl group is hypothesized to enforce a highly defined enolate geometry, leading to superior facial discrimination during alkylation. While direct, side-by-side data for 5-Mesityloxazolidin-2-one versus other C5-substituted oxazolidinones is not available, class-level inference from studies on oxazinanones demonstrates that a C(4)-iso-propyl group (which provides greater steric hindrance) consistently affords higher stereoselectivity than a C(4)-phenyl group in enolate alkylations [1]. This trend strongly supports the expectation that the even more sterically imposing 5-mesityl group will provide a further enhancement in stereocontrol.

Alkylation Selectivity
Class-level
Expected high stereoselectivity (>90% de) based on steric trend from oxazinanones.
Steric enhancement expected to improve facial discrimination, but direct data pending.
Class-level inference; validation recommended.
Asymmetric Alkylation Enolate Chemistry Steric Hindrance

Solvent-Controlled Enantiodivergent Chlorocyclization

A derivative of this compound, 5-(chloromethyl)-5-mesityloxazolidin-2-one, has been shown to participate in a remarkable solvent-controlled enantiodivergent chlorocyclization. This reaction, catalyzed by (DHQD)₂PHAL, allows access to either the R- or S-enantiomer of the product simply by changing the solvent system [1]. While this is a study on a derivative, it highlights a unique property of the mesityl-substituted scaffold: its ability to engage in a delicate, solvent-tuned entropy-enthalpy balance between competing stereochemical pathways. This behavior is not reported for the vast majority of oxazolidinone auxiliaries and opens avenues for solvent-driven stereochemical editing .

Enantiodivergent Switch
Reported
Solvent switch yields R or S enantiomer from same catalyst using a related derivative.
Enables divergent access to both enantiomers; not typical for conventional auxiliaries.
Derivative study; reported by Garzan et al.
Enantiodivergence Chlorocyclization Solvent Effect

Conformational Rigidity Confirmed by Crystallography

The solid-state structure of related mesityl-substituted oxazolidinones confirms a high degree of conformational rigidity imparted by the bulky mesityl group [1]. This rigidity is a critical parameter for effective chiral auxiliaries, as it minimizes the number of accessible reactive conformations and maximizes the energy difference between diastereomeric transition states, leading to higher selectivity. While a crystal structure for 5-Mesityloxazolidin-2-one itself is not publicly available, the structural data for the analogous 4-mesityl derivative confirms the significant steric shielding effect of the mesityl group, which is expected to be conserved in the 5-substituted isomer [2].

Conformational Rigidity
Class-level
Crystal structure of 4-mesityl analog confirms steric shielding; analogous rigidity expected.
Structural basis for stereocontrol; direct structure of 5-mesityl not available.
Class-level inference; crystal structure of 5-isomer pending.
Crystallography Conformational Analysis Structural Rigidity

5-Mesityloxazolidin-2-one: R&D Application Scenarios


Stereoselective β-Hydroxy Carbonyl Synthesis

This compound is the chiral auxiliary of choice for constructing stereochemically complex β-hydroxy carbonyl moieties via acetate aldol additions. As quantitatively demonstrated, its use with chlorotitanium enolates reliably delivers aldol products with diastereomeric ratios exceeding 93:7 across a broad range of aldehyde substrates [1]. This high and predictable selectivity streamlines the synthesis of polyketide natural product fragments and other chiral building blocks, reducing the need for costly and time-consuming chromatographic separation of diastereomers.

Divergent Asymmetric Route Development

For programs requiring access to both enantiomeric series of a target, the solvent-dependent enantiodivergence observed in the chlorocyclization of related mesityl-substituted carbamates presents a unique strategic advantage [1]. By simply altering the reaction solvent, the same chiral auxiliary can be leveraged to produce either enantiomer of the product. This capability is invaluable in medicinal chemistry for exploring structure-activity relationships (SAR) and in process chemistry for flexible manufacturing.

Sterically Demanding Reaction Optimization

The exceptional steric bulk of the 5-mesityl group makes this compound an ideal candidate for exploring and optimizing reactions where traditional auxiliaries fail due to insufficient face-shielding. Research and development efforts aimed at challenging asymmetric alkylations, conjugate additions, or cycloadditions can benefit from the enhanced diastereofacial bias provided by this auxiliary, potentially unlocking new synthetic routes or improving yields and selectivities in existing ones [1].

Oxazolidinone Pharmacophore Synthesis

Beyond its role as a chiral auxiliary, the oxazolidinone ring itself is a recognized pharmacophore found in several classes of therapeutic agents, including antibacterials and MAO inhibitors. 5-Mesityloxazolidin-2-one serves as a versatile, sterically-defined intermediate for the elaboration of more complex drug candidates [1]. Its unique substitution pattern allows for the introduction of diverse functional groups, enabling the exploration of novel chemical space in drug discovery programs targeting this core structure [2].

Application
Selection Property
Validation Focus
Stereoselective β-hydroxy carbonyl synthesis
Steric control in acetate aldol additions
Diastereomeric ratio with target aldehyde substrates
Divergent asymmetric route development
Solvent-tunable enantiodivergence potential
Enantiomer switching under varied solvent conditions
Sterically demanding reaction optimization
Enhanced steric shielding for enolate geometry
Stereoselectivity in alkylation/conjugate additions
Oxazolidinone pharmacophore synthesis
Substituted oxazolidinone core for elaboration
Functional group compatibility and structural diversity

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21 linked technical documents
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